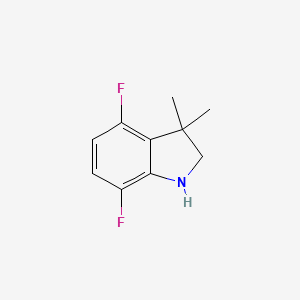

4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Description

Properties

Molecular Formula |

C10H11F2N |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

4,7-difluoro-3,3-dimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C10H11F2N/c1-10(2)5-13-9-7(12)4-3-6(11)8(9)10/h3-4,13H,5H2,1-2H3 |

InChI Key |

REPRLFHKJJDNMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC2=C(C=CC(=C21)F)F)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Cyclization

The synthesis often utilizes substituted anilines or 2-methylindoles as starting materials. Cyclization to form the indoline ring can be achieved via intramolecular cyclization reactions under acidic or basic catalysis, or via palladium-catalyzed methods depending on the precursor.

Fluorination Techniques

Research Findings and Optimization Data

Research studies indicate that the reaction conditions significantly influence the yield and purity of this compound. The following table summarizes key parameters and their impact based on literature data:

Comparative Notes on Related Compounds

Related compounds such as 4-bromo-5,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole have been synthesized using similar strategies, with bromination steps added either before or after fluorination. These analogs demonstrate the versatility of the synthetic routes and the importance of substitution patterns on chemical behavior.

Summary Table of Key Synthetic Steps

| Step No. | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting material preparation | Substituted aniline or 2-methylindole | Precursor for cyclization |

| 2 | Cyclization to indoline | Acid/base catalysis or Pd-catalyzed | Formation of 2,3-dihydroindole |

| 3 | Electrophilic fluorination | NFSI, THF, mild temperature, NH4Cl | Introduction of F at 4 and 7 |

| 4 | Methylation (if needed) | Alkylating agents | 3,3-dimethyl substitution |

| 5 | Purification | Crystallization or chromatography | Pure target compound |

Industrial and Scale-Up Considerations

Industrial synthesis of this compound would focus on:

Optimizing batch or continuous flow processes for reproducibility and yield.

Employing scalable fluorination techniques with safe handling of fluorinating agents.

Utilizing advanced purification methods to ensure pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

4,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The indole structure is widely recognized for its diverse biological activities. The applications of 4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole in medicinal chemistry include:

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The fluorine substituents may enhance the compound's lipophilicity and biological interactions, potentially leading to improved efficacy against various cancer types.

2. Antimicrobial Properties

Indole derivatives are known for their antimicrobial activities. The specific structural features of this compound may contribute to its effectiveness against bacterial and fungal infections.

3. Interaction Studies

Studies focusing on the binding affinity of this compound with biological targets such as enzymes or receptors are crucial for elucidating its mechanism of action. These studies help identify potential therapeutic effects and inform drug development strategies.

Materials Science Applications

In addition to medicinal uses, this compound has potential applications in materials science:

1. Organic Electronics

The unique electronic properties of fluorinated indoles make them suitable candidates for use in organic electronic devices. Their ability to form stable films can be advantageous in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

2. Fluorescent Dyes

The compound's structure may also allow it to function as a fluorescent dye in various imaging applications. Fluorinated compounds are often employed in fluorescence microscopy due to their enhanced brightness and stability under light exposure .

Case Studies

Several studies have documented the applications of this compound:

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research indicated that formulations containing this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights its potential as a lead compound in developing new antibiotics.

Mechanism of Action

The mechanism of action of 4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4,6-Difluoro-2,3-dihydro-1H-isoindole (CAS 1283719-83-4)

- Structure : Fluorine at 4- and 6-positions; isoindole backbone (benzene fused to a five-membered ring).

- Molecular Weight : 155.14 g/mol (C₈H₇F₂N) .

- Key Differences : The isoindole scaffold alters ring strain and π-electron distribution compared to the dihydroindole system. The 4,6-difluoro substitution pattern may reduce steric hindrance but maintain strong electron-withdrawing effects, influencing reactivity in cross-coupling reactions .

4,7-Dichloro-2,3-dihydro-1H-indole (CAS 96129-78-1)

5,7-Difluoroindoline-2,3-dione (CAS 116570-41-3)

- Structure : Fluorine at 5- and 7-positions; oxidized indole (diketone).

- Molecular Weight: 199.13 g/mol (C₈H₃F₂NO₂) .

- Key Differences : The 2,3-dione moiety introduces hydrogen-bonding capacity, making it suitable for chelating metal ions or interacting with polar enzyme pockets. The fluorine positions (5,7 vs. 4,7) alter electronic effects on aromatic electrophilic substitution .

Steric and Conformational Effects

3,3-Dimethyl Substituent

The 3,3-dimethyl groups in this compound impose significant steric hindrance, restricting rotation around the C3–N bond. This rigidity may enhance selectivity in binding to hydrophobic pockets, as seen in kinase inhibitors .

Comparison with 5,7-Difluoro-2,3-dihydrobenzo[b]furan

- Structure : Oxygen-containing heterocycle (dihydrobenzo[b]furan) with 5,7-difluoro substitution.

- Key Differences: Replacement of the indole nitrogen with oxygen eliminates hydrogen-bonding donor capacity but improves metabolic stability. The smaller van der Waals radius of oxygen may reduce steric bulk compared to the indole system .

Biological Activity

4,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole (CAS Number: 1499046-27-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the known biological activities of this compound, including its anticancer, antibacterial, and anti-inflammatory properties, as well as its mechanisms of action based on recent studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values indicate significant growth inhibition, particularly in breast cancer (MCF-7) and lung cancer (A549) cells. In one study, the compound showed an IC50 value of approximately 30 µM against MCF-7 cells, suggesting a strong potential for further development as an anticancer agent .

- Mechanism of Action : The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the S phase. This was evidenced by increased lactate dehydrogenase (LDH) release in treated cells compared to controls, indicating cell membrane damage and subsequent cell death .

Antibacterial Activity

The compound also exhibits antibacterial properties:

- Inhibition Studies : this compound has shown activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were reported in the range of 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .

Anti-inflammatory Activity

Preliminary research suggests that the compound may possess anti-inflammatory properties:

- Cytokine Modulation : In models of inflammation, treatment with this indole derivative resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases .

Study on Anticancer Properties

A study conducted by researchers at a leading university evaluated the effects of this compound on human cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 30 | High cytotoxicity |

| A549 | 25 | Moderate cytotoxicity |

| HeLa | 40 | Moderate cytotoxicity |

The results indicated that the compound effectively inhibits cell proliferation and induces apoptosis in a dose-dependent manner .

Research on Antibacterial Efficacy

Another study focused on the antibacterial activity of the compound against various strains:

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. faecalis | 45 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 40 | 30 |

| K. pneumoniae | 50 | 19 |

This data suggests that the compound has comparable efficacy to standard antibiotics like ceftriaxone .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing 4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole, and how can reaction parameters be optimized?

- Methodological Answer : Fluorinated indoles are typically synthesized via multi-step sequences involving halogenation, cyclization, or cross-coupling reactions. For example, demonstrates the use of CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems to prepare fluorinated indole derivatives, achieving 42% yield. Optimization strategies include:

- Varying catalyst loading (e.g., CuI at 5–10 mol%) and reaction time (8–24 hours).

- Testing alternative solvents (e.g., THF, DCM) to improve solubility.

- Using column chromatography with gradient elution (e.g., 70:30 EtOAc/hexane) for purification .

- Data Consideration : Low yields may arise from steric hindrance from the 3,3-dimethyl group; optimizing temperature (e.g., 60–80°C) could mitigate this.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals from methyl and dihydroindole groups.

- 19F NMR : Identify fluorine substituents at δ -110 to -150 ppm, referencing CFCl3.

- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error.

- TLC : Monitor reaction progress using silica gel plates (Rf = 0.3–0.5 in EtOAc/hexane) .

Q. How can purification challenges caused by the lipophilic 3,3-dimethyl group be addressed?

- Methodological Answer :

- Use reverse-phase flash chromatography (C18 silica, MeCN/H2O gradient) for high lipophilicity.

- Recrystallize from toluene/hexane mixtures to improve crystalline yield.

- Centrifugal partition chromatography (CPC) may resolve closely eluting impurities .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination in this compound synthesis?

- Methodological Answer : Fluorination regioselectivity is influenced by:

- Electrophilic Aromatic Substitution (EAS) : Electron-donating groups (e.g., methyl) activate specific positions. DFT calculations can predict favorable sites for fluorine introduction.

- Directed Ortho-Metalation (DoM) : Use directing groups (e.g., -Bpin) to control fluorination sites, as seen in for boronate-containing indoles.

- Radical Fluorination : AgF2 or Selectfluor® under UV light enables non-directed fluorination .

Q. How do steric and electronic effects of the 3,3-dimethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The dimethyl group hinders Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky ligands (e.g., SPhos) to accelerate transmetalation.

- Electronic Effects : Methyl groups donate electron density, reducing electrophilicity at the indole nitrogen. Activate the position via N-Boc protection or protonation .

Q. What computational approaches can predict the physicochemical properties of this compound?

- Methodological Answer :

- LogP Prediction : Use Molinspiration or ACD/Labs software with atom-based contributions (methyl: +0.5, fluorine: +0.14).

- pKa Estimation : DFT calculations (B3LYP/6-31G*) predict N-H acidity (pKa ~17–19).

- Conformational Analysis : Molecular dynamics (MD) simulations assess steric strain in the dihydroindole ring .

Q. How can contradictory literature data on fluorinated indole derivative stability be resolved?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC.

- Controlled Experiments : Replicate conflicting synthetic protocols (e.g., vs. ) while standardizing solvent purity and equipment.

- Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., oxygen levels, catalyst batch) .

Q. What role does the dihydroindole scaffold play in modulating biological activity compared to fully aromatic indoles?

- Methodological Answer :

- Conformational Rigidity : The saturated ring reduces planarity, altering binding to enzymes (e.g., kinases).

- Electron Density : Dihydroindoles have higher electron density at nitrogen, enhancing hydrogen-bonding interactions.

- Synthetic Probes : Prepare analogs with varied saturation (e.g., tetrahydro, fully aromatic) for SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.